ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate
Description
Ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at position 3 with a butyl group, position 4 with a methyl group, and position 7 with an ethoxy-linked butanoate ester (Fig. 1). Coumarins are renowned for their diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties.
Properties
Molecular Formula |
C20H26O5 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 2-(3-butyl-4-methyl-2-oxochromen-7-yl)oxybutanoate |
InChI |
InChI=1S/C20H26O5/c1-5-8-9-16-13(4)15-11-10-14(12-18(15)25-19(16)21)24-17(6-2)20(22)23-7-3/h10-12,17H,5-9H2,1-4H3 |
InChI Key |
HATHUPRNLIEKML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=C(C=C(C=C2)OC(CC)C(=O)OCC)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve more efficient catalytic processes and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate involves its interaction with various molecular targets. The chromen-2-one moiety can interact with enzymes and receptors in biological systems, leading to its antimicrobial and anti-inflammatory effects . The exact pathways and molecular targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its substitution pattern:
- Coumarin core : Unlike quinazoline () or benzo[d]imidazole () derivatives, the 2H-chromen-2-one backbone confers distinct electronic properties due to its conjugated lactone ring.
- Substituents: The 3-butyl and 4-methyl groups enhance lipophilicity compared to smaller substituents (e.g., bromine or methyl in quinazolines). The 7-ethoxy butanoate ester differentiates it from simpler methyl or benzyl esters ().
Table 1: Comparative Overview of Key Compounds
Physicochemical Properties
- Lipophilicity : The 3-butyl group increases logP compared to smaller substituents in quinazolines or methyl esters (Table 1). This impacts bioavailability and membrane permeability.
- Spectroscopy : The target compound’s ¹H-NMR would feature characteristic signals for the butyl chain (δ 0.8–1.5) and ester groups (δ 4.1–4.3), akin to methyl esters in .
Crystallographic and Computational Analysis
If crystallized, the compound’s structure would likely be resolved using SHELXL (), a standard for small-molecule refinement. Comparable coumarin derivatives often exhibit planar lactone rings and van der Waals interactions from alkyl substituents.
Biological Activity
Ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is a coumarin derivative that has attracted attention for its potential biological activities. Coumarins are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
Molecular Formula : C20H26O5
Molecular Weight : 346.4 g/mol
CAS Number : Not specified in the search results.
The compound features a butanoate group linked to a coumarin moiety, characterized by its aromatic structure and lactone ring. Its unique substitution pattern contributes to its biological properties.
Antimicrobial Activity
Coumarin derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that this compound exhibits efficacy against various microbial strains, including resistant bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been explored in vitro. Studies have shown that it can induce apoptosis in various cancer cell lines, such as HeLa (cervical cancer) and MCF7 (breast cancer).
The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins. The following table summarizes the IC50 values observed in different cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
Antioxidant Activity
This compound exhibits antioxidant activity by scavenging free radicals, which protects cells from oxidative stress. This property is crucial for preventing cellular damage and may contribute to its anticancer effects.
Study on Antimicrobial Efficacy
A recent study synthesized formazan derivatives from this compound. The derivatives were tested against resistant strains, demonstrating significant antibacterial activity.
Anticancer Research
Another study investigated the effect of this compound on breast cancer cells (MCF7). Results indicated a marked reduction in cell viability and increased apoptosis rates when treated with varying concentrations of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
